Lactic acid - 598-82-3

Lactic acid

Catalog Number: EVT-3569325
CAS Number: 598-82-3
Molecular Formula: C3H6O3
C3H6O3
CH3CHOHCOOH
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It is functionally related to a propionic acid. It is a conjugate acid of a lactate.
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of lactic acid, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting lactic acid to create a compound having the formula NaC3H5O3. Lactic acid was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020.
The mechanism of action of lactic acid, unspecified form is as an Acidifying Activity.
Lactic Acid is a natural product found in Drosophila melanogaster, Sambucus ebulus, and other organisms with data available.
Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
Classification

Lactic acid can be classified based on its stereochemistry:

  • L-lactic acid: The naturally occurring form used in food and pharmaceutical applications.
  • D-lactic acid: Less common but important in specific industrial applications.
Synthesis Analysis

Methods of Synthesis

Lactic acid can be synthesized through various methods, including:

  1. Fermentation: The most common method, involving the fermentation of sugars by lactic acid bacteria such as Lactobacillus species. This process typically utilizes substrates like glucose or lactose.
  2. Chemical synthesis: Lactic acid can also be produced through chemical processes, such as the hydrolysis of lactonitrile or the direct condensation of acetaldehyde.

Technical Details

In industrial settings, lactic acid production via fermentation is favored due to its sustainability and lower environmental impact. The fermentation process involves:

  • Substrate preparation: Using raw materials like corn starch or sugarcane.
  • Microbial culture: Utilizing strains optimized for high yield and productivity.
  • Controlled fermentation conditions: Monitoring parameters such as pH, temperature, and nutrient availability to maximize lactic acid output.
Molecular Structure Analysis

Structure of Lactic Acid

The molecular structure of lactic acid features a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), making it an alpha-hydroxy acid. Its structural formula can be represented as follows:

CH3CHOHCOOH\text{CH}_3\text{CHOHCOOH}

Data on Molecular Properties

  • Molecular weight: 90.08 g/mol
  • Melting point: 16.5 °C
  • Boiling point: 122 °C at 1 atm
  • pKa value: Approximately 3.86
Chemical Reactions Analysis

Reactions Involving Lactic Acid

Lactic acid participates in several important chemical reactions:

  1. Esterification: Reacts with alcohols to form esters, which are used in the production of biodegradable plastics.
  2. Decarboxylation: Under specific conditions, lactic acid can lose carbon dioxide to form acetaldehyde.
  3. Oxidation: Can be oxidized to pyruvic acid under aerobic conditions.

Technical Details on Reactions

The esterification reaction can be catalyzed by acids or bases, leading to the formation of lactate esters that are utilized in food preservation and cosmetics.

Mechanism of Action

Process of Action

Lactic acid functions primarily as a metabolic intermediate in cellular respiration. During anaerobic glycolysis, glucose is converted into pyruvate, which is then reduced to lactic acid when oxygen levels are low. This process allows for continued ATP production under anaerobic conditions.

Data on Mechanism Efficiency

The conversion rate from glucose to lactic acid varies depending on factors such as substrate concentration and microbial strain used during fermentation. For instance, certain strains of Lactobacillus can achieve high conversion efficiencies exceeding 90%.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Slightly sour
  • Solubility: Highly soluble in water; miscible with ethanol and ether.

Chemical Properties

  • Acidity: Acts as a weak organic acid with significant buffering capacity.
  • Reactivity: Reacts readily with bases to form lactate salts.

Relevant data indicates that lactic acid has a high affinity for water due to its polar hydroxyl and carboxyl groups, enhancing its solubility and reactivity.

Applications

Scientific Uses

Lactic acid has numerous applications across various fields:

  1. Food Industry: Used as a preservative (E270), flavoring agent, and pH regulator.
  2. Pharmaceuticals: Employed in drug formulation due to its biocompatibility.
  3. Biodegradable Polymers: Serves as a precursor for polylactic acid, which is used in biodegradable plastics.
  4. Cosmetics: Utilized for its exfoliating properties in skincare products.
Biosynthesis and Metabolic Pathways of Lactic Acid

Enzymatic Mechanisms in Lactic Acid Production

Lactate Dehydrogenase (LDH) Isoforms and Stereochemical Control

Lactate dehydrogenase (LDH) is the central enzyme in lactic acid biosynthesis, catalyzing the reversible reduction of pyruvate to lactate using NADH as a cofactor. This enzyme exists as five tetrameric isozymes (LDH-1 to LDH-5) formed through combinatorial assembly of two primary subunits: LDHA (M subunit) and LDHB (H subunit). The M subunit predominates in skeletal muscle and liver (LDH-5: M₄), while the H subunit is abundant in the heart (LDH-1: H₄). These isoforms exhibit distinct kinetic properties: LDH-5 (M₄) has a higher affinity for pyruvate (Km = 0.23 mM) and favors lactate production, whereas LDH-1 (H₄) prefers lactate oxidation (Km for lactate = 7.3 mM) [2] [5].

The stereospecificity of lactic acid is governed by specialized LDH isoforms:

  • D-LDH: Produces D(-)-lactic acid, encoded by genes like ldhD
  • L-LDH: Produces L(+)-lactic acid, encoded by ldhL genes

In Fructobacillus tropaeoli CRL 2034, three ldh genes exist: two D-ldh (ldh1, ldh2) and one L-ldh (ldh3). Mutagenesis studies revealed that ldh1 disruption reduced total lactic acid yield by 29% and altered the D/L ratio from 9:1 to 7.1:2.9, demonstrating its primary role in D-lactate synthesis [8]. Structural analysis indicates that a single amino acid substitution (Ala in M-subunit vs. Gln in H-subunit) alters substrate binding affinity and catalytic efficiency [5].

Table 1: Kinetic Properties of Key LDH Isoforms

IsoformSubunit CompositionPrimary TissueKm (Pyruvate)Catalytic Preference
LDH-1H₄Heart, RBCs0.15 mMLactate → Pyruvate
LDH-5M₄Liver, Muscle0.23 mMPyruvate → Lactate
D-LDHHomotetramerMicrobes0.18 mMD-Lactate synthesis
L-LDHHomotetramerMicrobes0.21 mML-Lactate synthesis

Role of Lactate Racemase in Chiral Isomer Interconversion

Lactate racemase enables microbial conversion between D- and L-lactic acid enantiomers, critical for industrial applications requiring optical purity. This cofactor-dependent (NAD⁺/FAD) enzyme is membrane-associated in organisms like Lactobacillus plantarum. It functions via a two-step mechanism:

  • Dehydrogenation: Oxidation of L-lactate to pyruvate
  • Stereospecific reduction: Conversion of pyruvate to D-lactate

Genomic studies of Chinese liquor fermentation microbiomes identified Lactobacillus panis L7 as possessing a complete racemization pathway. Strains with mutated racemase genes showed 40% reduced chiral interconversion efficiency, confirming its role in modulating stereochemical equilibrium [4]. This enzyme expands metabolic flexibility in mixed-acid fermentations, allowing microbes to balance redox states while optimizing lactic acid chirality for specific environmental conditions.

Microbial Metabolic Engineering for Enhanced Yield

Genetic Modifications in Lactobacillus spp. for Homofermentative Pathways

Homofermentative lactic acid bacteria (LAB) yield >85% lactic acid from glucose via the Embden-Meyerhof pathway. Metabolic engineering has enhanced their efficiency through:

  • Overexpression of glycolytic enzymes: pfk (phosphofructokinase) and pyk (pyruvate kinase) in Lactobacillus casei increased lactic acid flux by 22% [1]
  • Inactivation of competing pathways: Deletion of pta (phosphotransacetylase) in Lactococcus lactis reduced acetate yield by 95% while increasing lactate titer to 110 g/L [7]
  • Promoter engineering: Strong constitutive promoters driving ldhL expression in Lactiplantibacillus plantarum boosted L-lactate productivity to 4.8 g/L/h [3]

Lactobacillus panis L7 genome analysis identified glutamate racemase (murI) as a key regulator of lactic acid synthesis. Mutants with upregulated murI increased lactic acid yield by 31% in yam-based fermentations by enhancing precursor availability [4]. Atmospheric Room Temperature Plasma (ARTP) mutagenesis generated L. panis variants with 40% higher lactic acid productivity than wild-type strains, demonstrating non-GMO optimization potential [4].

Table 2: Metabolic Engineering Strategies in Homofermentative LAB

StrainGenetic ModificationProductivity ChangeKey Outcome
Lactobacillus caseipfk/pyk overexpression+22% lactate yieldEnhanced glycolytic flux
Lactococcus lactispta gene deletion-95% acetateRedirection to lactate
L. plantarum WCFS1Constitutive ldhL promoter4.8 g/L/h productivityHigh-titer L-lactate
L. panis L7 mutantsmurI upregulation+31% lactateImproved precursor supply

CRISPR-Cas Systems in LAB Strain Optimization

CRISPR-Cas9 has revolutionized precision genome editing in lactic acid bacteria. Key advances include:

  • Cas9 adaptation: Streptococcus pyogenes Cas9 expressed in Lactobacillus reuteri achieved 90% gene knockout efficiency [9]
  • Traceless editing: Recombineering-assisted CRISPR-Cas in L. plantarum enabled seamless ldhD deletion, eliminating D-lactate production without antibiotic markers [6]
  • Multiplex editing: Simultaneous targeting of ack (acetate kinase) and pdc (pyruvate decarboxylase) in Lactiplantibacillus pentosus increased lactate purity to 99.2% [3]

Genome mining of 675 L. plantarum strains revealed that 22% possess native Type II-A CRISPR systems with 36-bp repeats targeting Lactobacillus phages. These endogenous systems were repurposed for metabolic engineering by introducing synthetic CRISPR arrays targeting budA (α-acetolactate synthase), reducing byproduct diacetyl by 78% in dairy fermentations [6] [9]. Recent innovations include CRISPR/nickase systems that reduce off-target effects and base editors for single-nucleotide modifications in ldh genes to modulate enzymatic activity.

Table 3: CRISPR Applications in LAB Strain Development

CRISPR SystemHost StrainEditing TargetEfficiencyProduct Outcome
SpCas9L. reuterildhL knockout90%Homo-D-lactate
Endogenous II-AL. plantarum WHE 92budA interference85%78% diacetyl reduction
CRISPR/nickaseL. casei BL23pta point mutation76%Reduced acetate production
Base editingL. lactis NZ9000ldhD C→T mutation68%Inactivated D-LDH

Compound Names Mentioned

  • Lactic acid
  • Pyruvate
  • Lactate dehydrogenase (LDH)
  • D(-)-lactic acid
  • L(+)-lactic acid
  • Lactate racemase
  • NADH
  • NAD⁺
  • Glutamate racemase
  • Phosphofructokinase
  • Pyruvate kinase
  • Phosphotransacetylase
  • Acetate kinase
  • α-Acetolactate synthase
  • Monocarboxylate transporters (MCTs)

Properties

CAS Number

598-82-3

Product Name

Lactic acid

IUPAC Name

2-hydroxypropanoic acid

Molecular Formula

C3H6O3
C3H6O3
CH3CHOHCOOH

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)

InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O

Solubility

Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Insoluble in water
Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols.
Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(C(=O)O)O

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